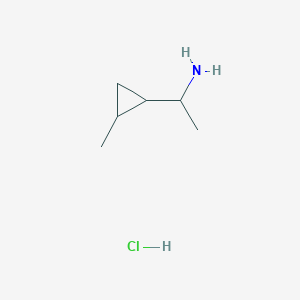
1-(2-Methylcyclopropyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylcyclopropyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClN. It is a derivative of ethanamine, featuring a methylcyclopropyl group attached to the ethanamine backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcyclopropyl)ethan-1-amine hydrochloride typically involves the reaction of 2-methylcyclopropylamine with ethanamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves:
Reactants: 2-methylcyclopropylamine and ethanamine
Catalysts: Hydrochloric acid
Conditions: Controlled temperature and pressure to ensure the formation of the desired product
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process involves:
Reactors: Continuous flow reactors
Purification: Crystallization and filtration to obtain the pure hydrochloride salt
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylcyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Corresponding oxides and ketones
Reduction Products: Simpler amines
Substitution Products: Various substituted amines and derivatives
Applications De Recherche Scientifique
1-(2-Methylcyclopropyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methylcyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets amine receptors and enzymes involved in metabolic pathways.
Pathways: It modulates the activity of enzymes and receptors, leading to changes in cellular processes and biochemical reactions.
Comparaison Avec Des Composés Similaires
1-(2-Methylcyclopropyl)ethan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(2-Methylcyclopropyl)ethan-1-amine hydrochloride, 1-Methylcyclopropylamine hydrochloride
Uniqueness: The presence of the methylcyclopropyl group imparts unique chemical properties, making it more reactive in certain reactions and providing distinct biological activity.
Propriétés
Formule moléculaire |
C6H14ClN |
|---|---|
Poids moléculaire |
135.63 g/mol |
Nom IUPAC |
1-(2-methylcyclopropyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-4-3-6(4)5(2)7;/h4-6H,3,7H2,1-2H3;1H |
Clé InChI |
WDNZKDQRYMAQHO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



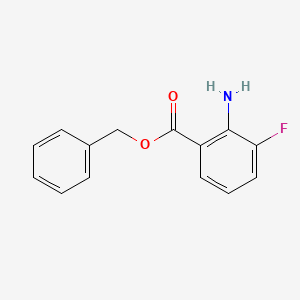
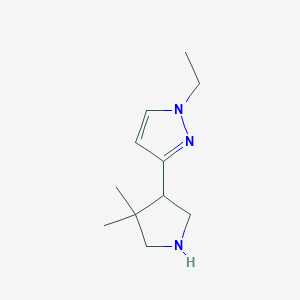
![2-Methyl-4-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13236914.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13236919.png)
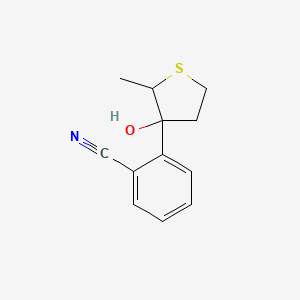

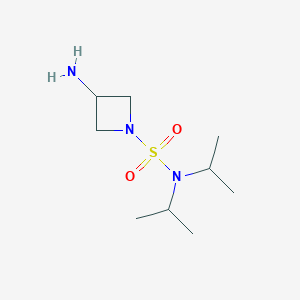


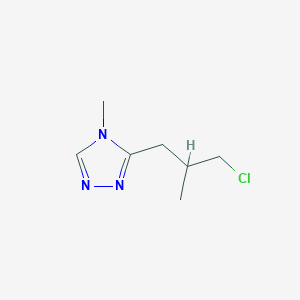
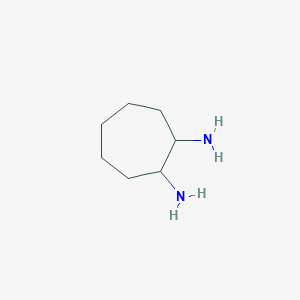

![2-[2-(Tert-butylsulfanyl)ethyl]piperidine](/img/structure/B13236976.png)
